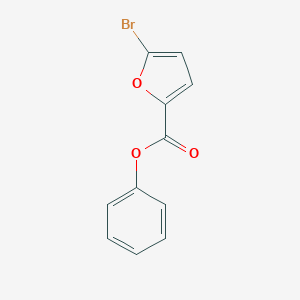

Phenyl 5-bromofuran-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl 5-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-10-7-6-9(15-10)11(13)14-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOKPQVRACLJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenyl 5-bromofuran-2-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Phenyl 5-bromofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a furan derivative with potential applications in medicinal chemistry and materials science. The furan nucleus is a versatile scaffold in drug discovery, often acting as a bioisostere for a phenyl ring, which can enhance metabolic stability and drug-receptor interactions.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, drawing on data from closely related analogs to offer a thorough understanding for research and development purposes.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its constituent parts: 5-bromofuran-2-carboxylic acid and phenol, and by comparison with its methyl ester analog, Methyl 5-bromofuran-2-carboxylate.

Structure and Nomenclature

-

IUPAC Name: Phenyl 5-bromo-2-furoate

-

Molecular Formula: C₁₁H₇BrO₃

-

Molecular Weight: 267.08 g/mol

-

CAS Number: Not available. The precursor, 5-bromofuran-2-carboxylic acid, has the CAS RN [585-70-6].[2]

Physicochemical Properties

The following table summarizes the known properties of the precursor, 5-bromofuran-2-carboxylic acid, and its methyl ester, which serve as a reference for the phenyl ester.

| Property | 5-bromofuran-2-carboxylic acid | Methyl 5-bromofuran-2-carboxylate | This compound (Predicted) |

| Molecular Formula | C₅H₃BrO₃[2] | C₆H₅BrO₃ | C₁₁H₇BrO₃ |

| Molecular Weight | 190.98 g/mol [2] | 205.01 g/mol [3] | 267.08 g/mol |

| Appearance | Red solid (recrystallized from water)[4] | White to slightly yellow crystalline powder[3] | Crystalline solid |

| Melting Point | 187-189 °C | 63-68 °C[3] | Higher than the methyl ester |

| Boiling Point | Decomposes | 226.3 °C at 760 mmHg[3] | Higher than the methyl ester |

| Solubility | Soluble in boiling water[4] | Slightly soluble in water[3] | Likely soluble in common organic solvents |

| XLogP3 | 1.8 | 1.8[3] | Higher than the methyl ester |

Synthesis and Reactivity

The synthesis of this compound involves two primary steps: the bromination of furan-2-carboxylic acid to yield 5-bromofuran-2-carboxylic acid, followed by the esterification with phenol.

Synthesis of 5-bromofuran-2-carboxylic acid

This precursor can be synthesized by the bromination of furan-2-carboxylic acid.[4] A palladium-catalyzed bromination-hydroxycarbonylation tandem reaction has also been reported to produce 5-bromofuran-2-carboxylic acid as an intermediate in the synthesis of 2,5-furandicarboxylic acid.[5]

Esterification to form this compound

A common method for forming the phenyl ester is through Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]

The bromine atom on the furan ring can be substituted with nucleophiles, allowing for the introduction of various substituents.[7] Additionally, the furan and phenyl rings can undergo electrophilic aromatic substitution.[7]

Experimental Protocols

Synthesis of 5-bromofuran-2-carboxylic acid

Materials:

-

Furan-2-carboxylic acid

-

Carbon tetrachloride (CCl₄)

-

Bromine (Br₂)

-

Boiling water for recrystallization

Procedure:

-

Dissolve furan-2-carboxylic acid (14.0 g) in CCl₄ (60 mL).[4]

-

Slowly add Br₂ (8 mL) to the solution.[4]

-

Stir the reaction mixture at 45–50 °C for 24 hours.[4]

-

Remove the solvent under reduced pressure to yield a red solid.[4]

-

Recrystallize the solid from boiling water to obtain pure 5-bromofuran-2-carboxylic acid.[4]

General Protocol for Steglich Esterification

Materials:

-

5-bromofuran-2-carboxylic acid

-

Phenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or acetonitrile[6]

Procedure:

-

In a round-bottom flask, dissolve 5-bromofuran-2-carboxylic acid (1 equivalent) and phenol (1 equivalent) in anhydrous DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.[6]

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Potential Applications in Drug Discovery

Furan derivatives are prevalent in pharmacologically active compounds.[1][4] The introduction of a furan ring can modulate a compound's physicochemical properties, which in turn affects its distribution and metabolism.[4]

Derivatives of 5-bromofuran-2-carboxylic acid have shown promise in several therapeutic areas:

-

Protein Tyrosine Kinase (PTK) Inhibitors: Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their PTK inhibitory activities.[4]

-

Antimycobacterial Agents: 5-phenyl-furan-2-carboxylic acids have emerged as a promising class of antimycobacterial agents that can interfere with iron homeostasis.[8]

-

PDE4 Inhibitors: Phenyl substituted furan derivatives have been designed as potential inhibitors of phosphodiesterase type 4 (PDE4), which are targets for treating inflammatory diseases like asthma and COPD.[9]

-

Anti-diabetic Agents: Furan-2-carboxylic acid derivatives have been investigated for their potential to ameliorate type 2 diabetes mellitus by inhibiting gluconeogenesis.[10]

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound.

Potential Drug Discovery Applications

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. 5-bromofuran-2-carboxylic acid [stenutz.eu]

- 3. echemi.com [echemi.com]

- 4. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]

- 5. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior [mdpi.com]

- 7. Buy N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide (EVT-3647188) [evitachem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl 5-bromofuran-2-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Phenyl 5-bromofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug development. The furan scaffold is a key heterocyclic motif found in numerous biologically active compounds, and its derivatives are actively explored for various therapeutic applications. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant chemical data to support research and development efforts.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the bromination of a readily available starting material, 2-furancarboxylic acid, to produce the key intermediate, 5-bromofuran-2-carboxylic acid. Subsequently, this intermediate is esterified with phenol. Due to the low reactivity of phenols in direct esterification with carboxylic acids, the preferred method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with phenol to yield the final product. An alternative pathway for the esterification step involves the use of coupling agents.

Experimental Protocols

Step 1: Synthesis of 5-bromofuran-2-carboxylic acid

This procedure follows the established method of direct bromination of 2-furancarboxylic acid.[1]

Reaction:

Diagram 1: Synthesis of 5-bromofuran-2-carboxylic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Furancarboxylic acid | 112.08 | 14.0 g | 0.125 |

| Bromine (Br₂) | 159.81 | 8 mL | 0.155 |

| Carbon tetrachloride (CCl₄) | 153.82 | 60 mL | - |

Procedure:

-

In a well-ventilated fume hood, dissolve 14.0 g of 2-furancarboxylic acid in 60 mL of carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add 8 mL of bromine to the solution.

-

Heat the reaction mixture to 45-50 °C and stir for 24 hours.

-

After 24 hours, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. This will yield a red solid.

-

Recrystallize the crude solid from boiling water to obtain pure 5-bromofuran-2-carboxylic acid.

Step 2: Synthesis of this compound

This step outlines two viable methods for the esterification of 5-bromofuran-2-carboxylic acid with phenol.

This is the preferred and more traditional method for esterifying phenols. It involves the initial conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with phenol.

Reaction Workflow:

Diagram 2: Workflow for the synthesis of this compound via the acid chloride.

Part 2a: Synthesis of 5-bromofuran-2-carbonyl chloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-bromofuran-2-carboxylic acid | 190.98 | 10.0 g | 0.052 |

| Thionyl chloride (SOCl₂) | 118.97 | 20 mL | 0.274 |

| Toluene | 92.14 | 325 mL | - |

Procedure:

-

Suspend 10.0 g of 5-bromofuran-2-carboxylic acid in 325 mL of toluene in a round-bottom flask.

-

Add 20 mL of thionyl chloride to the suspension.

-

Heat the mixture to reflux for 2 hours.

-

After the reaction is complete, concentrate the solution under reduced pressure to obtain 5-bromofuran-2-carbonyl chloride as the residue. This is often used in the next step without further purification.

Part 2b: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-bromofuran-2-carbonyl chloride | 209.43 | (from previous step) | ~0.052 |

| Phenol | 94.11 | 5.4 g | 0.057 |

| Pyridine | 79.10 | 10 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

Dissolve the crude 5-bromofuran-2-carbonyl chloride in 100 mL of dry dichloromethane.

-

Add 5.4 g of phenol to the solution.

-

Cool the mixture in an ice bath and slowly add 10 mL of pyridine.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This method provides a milder alternative to the acid chloride route and avoids the use of thionyl chloride. The protocol is adapted from a similar synthesis of an analogous ester.

Reaction:

Diagram 3: Synthesis using a coupling agent.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-bromofuran-2-carboxylic acid | 190.98 | 1.0 g | 0.0052 |

| Phenol | 94.11 | 0.49 g | 0.0052 |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 155.24 | 1.0 g | 0.0064 |

| DMAP (4-Dimethylaminopyridine) | 122.17 | 0.25 g | 0.0021 |

| Acetonitrile | 41.05 | 20 mL | - |

Procedure:

-

To a solution of 1.0 g of 5-bromofuran-2-carboxylic acid and 0.49 g of phenol in 20 mL of acetonitrile, add 1.0 g of EDC and 0.25 g of DMAP.

-

Stir the reaction mixture at 40 °C for 8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative and Physicochemical Data

The following tables summarize the key quantitative and physicochemical properties of the starting materials, intermediates, and the final product.

Table 1: Properties of Starting Materials and Intermediates

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Purity (%) |

| 2-Furancarboxylic acid | C₅H₄O₃ | 112.08 | White to off-white crystalline solid | ≥98 |

| 5-bromofuran-2-carboxylic acid | C₅H₃BrO₃ | 190.98 | Solid | ≥97 |

| 5-bromofuran-2-carbonyl chloride | C₅H₂BrClO₂ | 209.43 | Solid | ≥95 |

Table 2: Expected Physicochemical and Spectroscopic Data for this compound

(Note: As no direct experimental data was found in the literature for the final product, these are expected values based on the chemical structure and data from analogous compounds.)

| Property | Expected Value |

| Molecular Formula | C₁₁H₇BrO₃ |

| Molar Mass | 267.08 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | Expected to be in the range of 80-120 °C |

| ¹H NMR | Expected signals for the furan ring protons (two doublets) and the phenyl group protons (multiplets). |

| ¹³C NMR | Expected signals for the carbonyl carbon, furan ring carbons, and phenyl ring carbons. |

| IR (Infrared) Spectroscopy | Expected characteristic peaks for C=O (ester), C-O (ester), and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to the molecular weight, showing isotopic pattern for bromine. |

Applications in Drug Development

Furan-containing compounds are of significant interest in drug discovery due to their diverse biological activities. They can act as bioisosteres for phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability and drug-receptor interactions. Derivatives of 5-bromofuran-2-carboxylic acid have been investigated for their potential as inhibitors of various enzymes and as intermediates in the synthesis of more complex bioactive molecules. The phenyl ester moiety can influence the compound's lipophilicity and pharmacokinetic profile, making this compound a valuable scaffold for further chemical exploration and biological evaluation in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

References

An In-depth Technical Guide to Phenyl 5-bromofuran-2-carboxylate and its Identification

This technical guide provides a comprehensive overview of Phenyl 5-bromofuran-2-carboxylate, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of data for the specific phenyl ester, this guide also includes information on the closely related precursor, 5-Bromofuran-2-carboxylic acid, and its methyl ester, Methyl 5-bromofuran-2-carboxylate.

Compound Identification and Physicochemical Data

For comparative purposes, the following table summarizes the physicochemical properties of 5-Bromofuran-2-carboxylic acid and Methyl 5-bromofuran-2-carboxylate.

| Property | 5-Bromofuran-2-carboxylic acid | Methyl 5-bromofuran-2-carboxylate |

| Molecular Formula | C₅H₃BrO₃[1] | C₆H₅BrO₃[2][4][5][6] |

| Molecular Weight | 190.98 g/mol [1] | 205.01 g/mol [2][4][5][6] |

| Appearance | Solid[1] | White to slightly yellow crystalline powder[2] |

| Melting Point | Not available | 63-68 °C[2] |

| Boiling Point | Not available | 226.3°C at 760 mmHg[2] |

| Density | Not available | 1.6±0.1 g/cm³[2] |

| Solubility | Not available | Slightly soluble in water[2] |

Experimental Protocols

Synthesis of 5-Bromofuran-2-carboxylic acid

A common method for the synthesis of 5-Bromofuran-2-carboxylic acid is through the direct bromination of furan-2-carboxylic acid[7].

-

Materials: Furan-2-carboxylic acid, Bromine (Br₂), Carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve Furan-2-carboxylic acid (14.0 g) in Carbon tetrachloride (60 mL).

-

Slowly add Bromine (8 mL) to the solution.

-

Stir the reaction mixture at 45–50 °C for 24 hours.

-

Remove the solvent under reduced pressure to yield a red solid.

-

Recrystallize the solid from boiling water to obtain pure 5-Bromofuran-2-carboxylic acid[7].

-

General Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 5-Bromofuran-2-carboxylic acid with phenol. A general procedure would involve the following steps:

-

Materials: 5-Bromofuran-2-carboxylic acid, Phenol, a suitable coupling agent (e.g., DCC, EDC), and a base (e.g., triethylamine) or an acid catalyst (e.g., sulfuric acid).

-

Procedure (via acid chloride):

-

Convert 5-Bromofuran-2-carboxylic acid to its acid chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This is often done in an inert solvent like dichloromethane or toluene.

-

In a separate flask, dissolve phenol in a suitable solvent, often in the presence of a base like pyridine or triethylamine to act as a proton scavenger.

-

Slowly add the freshly prepared 5-bromofuran-2-carbonyl chloride to the phenol solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any unreacted starting materials.

-

The organic layer is then dried, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Synthesis Workflow

The following diagram illustrates the logical relationship in the two-step synthesis of this compound starting from Furan-2-carboxylic acid.

Caption: Synthesis pathway of this compound.

This guide provides a foundational understanding of this compound, leveraging data from closely related compounds and established chemical synthesis principles. Further experimental investigation is recommended to fully characterize the physicochemical properties and optimize the synthesis of the title compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Buy N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide (EVT-3647188) [evitachem.com]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. methyl 5-bromofuran-2-carboxylate - CAS:2527-99-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. Methyl 5-bromofuran-2-carboxylate [oakwoodchemical.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of Phenyl 5-bromofuran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a general synthetic protocol for Phenyl 5-bromofuran-2-carboxylate. Due to the absence of comprehensive, publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its constituent moieties and known spectral data of closely related compounds. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel furan-based compounds.

Chemical Structure and Properties

This compound is an aromatic ester derived from 5-bromofuran-2-carboxylic acid and phenol. Its chemical structure combines a halogenated furan ring with a phenyl group, making it a potential candidate for investigation in medicinal chemistry and materials science.

Molecular Formula: C₁₁H₇BrO₃ Molecular Weight: 267.08 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.45 | d | 1H | Furan H-3 |

| ~6.50 | d | 1H | Furan H-4 |

| ~7.50 | t | 2H | Phenyl H-3, H-5 |

| ~7.35 | t | 1H | Phenyl H-4 |

| ~7.20 | d | 2H | Phenyl H-2, H-6 |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | C=O (Ester) |

| ~150.5 | Phenyl C-1 |

| ~148.0 | Furan C-2 |

| ~130.0 | Phenyl C-4 |

| ~126.5 | Phenyl C-3, C-5 |

| ~122.0 | Furan C-5 |

| ~121.5 | Phenyl C-2, C-6 |

| ~120.0 | Furan C-3 |

| ~115.0 | Furan C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1735-1715 | Strong | C=O stretch (ester) |

| ~1600, ~1490 | Medium | C=C stretch (aromatic) |

| ~1280-1200 | Strong | C-O stretch (ester) |

| ~1020 | Medium | C-O-C stretch (furan) |

| ~750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectral Fragmentation

| m/z | Ion |

| 266/268 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 189/191 | [M - C₆H₅O]⁺ |

| 155 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of 5-bromofuran-2-carboxylic acid

This starting material can be synthesized by the bromination of 2-furancarboxylic acid[1].

-

Procedure: To a solution of 2-furancarboxylic acid in a suitable solvent (e.g., CCl₄), slowly add bromine (Br₂). The reaction mixture is stirred at a slightly elevated temperature (e.g., 45-50 °C) for an extended period (e.g., 24 hours). The solvent is then removed under reduced pressure, and the resulting solid can be recrystallized from boiling water to yield 5-bromofuran-2-carboxylic acid[1].

Esterification of 5-bromofuran-2-carboxylic acid with Phenol

A general procedure for the synthesis of phenyl esters from carboxylic acids involves the use of a coupling agent or conversion to the acid chloride.

-

Step 1: Formation of 5-bromofuran-2-carbonyl chloride: 5-bromofuran-2-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically performed in an inert solvent under reflux.

-

Step 2: Reaction with Phenol: The resulting 5-bromofuran-2-carbonyl chloride is then reacted with phenol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is usually carried out in an inert solvent at room temperature or with gentle heating. The final product, this compound, can be purified by column chromatography.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the synthesis and characterization of this compound.

Caption: Chemical Structure of this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

References

Physical and chemical properties of Phenyl 5-bromofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 5-bromofuran-2-carboxylate is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a furan ring, a bromine substituent, and a phenyl ester group, suggests potential applications as a building block for more complex molecules, including pharmacologically active agents. The furan moiety is a common scaffold in numerous natural products and pharmaceuticals, and the presence of a bromine atom provides a handle for further chemical modifications through cross-coupling reactions. This technical guide provides an in-depth overview of the predicted physical and chemical properties, a detailed experimental protocol for its synthesis, and expected spectroscopic characteristics of this compound.

Core Data Summary

Due to the limited availability of experimental data for this compound in publicly accessible literature, the following physical and chemical properties are predicted based on the known characteristics of its constituent parts: 5-bromofuran-2-carboxylic acid and phenol, as well as structurally related aromatic esters.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₁H₇BrO₃ |

| Molecular Weight | 267.08 g/mol |

| Appearance | Likely a white to off-white or pale yellow solid. |

| Melting Point | Expected to be a solid at room temperature with a melting point higher than that of 5-bromofuran-2-carboxylic acid (188-192 °C), likely in the range of 100-150°C. |

| Boiling Point | Predicted to be high, likely above 300 °C, and may decompose upon boiling at atmospheric pressure. |

| Solubility | Expected to be poorly soluble in water but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. |

| Stability | The ester bond may be susceptible to hydrolysis under strong acidic or basic conditions. The furan ring is generally less aromatic and more reactive than a benzene ring and can be sensitive to strong acids and oxidizing agents.[1] |

Experimental Protocols

The synthesis of this compound can be achieved through the esterification of 5-bromofuran-2-carboxylic acid with phenol. Several methods can be employed for this transformation. Below are two detailed protocols.

Method 1: Acid-Catalyzed Fischer Esterification

This method involves the direct reaction of the carboxylic acid and phenol in the presence of a strong acid catalyst.

Materials:

-

5-bromofuran-2-carboxylic acid

-

Phenol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene or another suitable solvent capable of forming an azeotrope with water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-bromofuran-2-carboxylic acid (1 equivalent), phenol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Add a sufficient amount of toluene to suspend the reactants and to fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected in the trap.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Method 2: Acyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with phenol.

Materials:

-

5-bromofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Phenol

-

Pyridine or triethylamine (as a base)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure: Step 1: Formation of 5-bromofuran-2-carbonyl chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromofuran-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux gently for 1-2 hours or until the solid has dissolved and gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid by TLC.

-

After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 5-bromofuran-2-carbonyl chloride can be used directly in the next step.

Step 2: Esterification with Phenol

-

Dissolve the crude 5-bromofuran-2-carbonyl chloride in anhydrous dichloromethane in a clean, dry round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve phenol (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Add the phenol-pyridine solution dropwise to the cooled acyl chloride solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography as described in Method 1.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound via the acyl chloride intermediate.

Caption: Synthetic workflow for this compound.

Predicted Spectroscopic Data

The following are the predicted key spectroscopic features for this compound, which are essential for its characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to show signals for the furan ring protons and the phenyl group protons.

-

The two protons on the furan ring will likely appear as doublets in the aromatic region (around 6.5-7.5 ppm).

-

The protons of the phenyl group will also appear in the aromatic region (around 7.0-7.5 ppm), with a multiplicity depending on the coupling patterns.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum will show signals for all 11 carbon atoms.

-

The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm.

-

The carbon atoms of the furan and phenyl rings will appear in the aromatic region (approximately 110-160 ppm). The carbon attached to the bromine atom will be significantly shifted.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720-1740 cm⁻¹.

-

Bands corresponding to the C-O stretching of the ester will be present in the 1100-1300 cm⁻¹ region.

-

Absorptions characteristic of the furan and phenyl rings (C-H and C=C stretching) will be observed in the aromatic region (around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively).

-

-

MS (Mass Spectrometry):

-

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of roughly equal intensity) due to the presence of the bromine atom.

-

Chemical Properties and Reactivity

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 5-bromofuran-2-carboxylic acid and phenol.

-

Reactions of the Furan Ring: The furan ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. However, it is less aromatic and more reactive than benzene, and harsh reaction conditions can lead to ring opening.[1]

-

Cross-Coupling Reactions: The bromine atom on the furan ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at this position. This makes this compound a potentially valuable intermediate in the synthesis of more complex molecules.

Conclusion

References

Phenyl 5-bromofuran-2-carboxylate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyl 5-bromofuran-2-carboxylate, detailing its molecular structure, chemical formula, and key physicochemical properties. While direct experimental data for this specific phenyl ester is limited in publicly available literature, this document extrapolates information from closely related analogs and foundational chemical principles to offer a robust profile for research and development purposes.

Molecular Structure and Formula

This compound is an aromatic ester. Its structure consists of a furan ring substituted with a bromine atom at the 5-position and a carboxylate group at the 2-position. The carboxylate group is esterified with a phenyl group.

The molecular formula is C₁₁H₇BrO₃ .

The structure is composed of two key moieties:

-

5-bromofuran-2-carboxylic acid: A heterocyclic compound forming the backbone of the molecule.

-

Phenol: An aromatic alcohol that esterifies the carboxylic acid.

Below is a diagram illustrating the logical relationship for the identification of this compound from its constituent parts.

Caption: Logical relationship for the formation of this compound.

Physicochemical Data

| Property | Methyl 5-bromofuran-2-carboxylate | This compound (Predicted) |

| Molecular Formula | C₆H₅BrO₃[1][2] | C₁₁H₇BrO₃ |

| Molecular Weight | 205.01 g/mol [1][2] | 267.08 g/mol |

| Appearance | White to slightly yellow crystalline powder[1] | Crystalline solid |

| Melting Point | 63-68 °C[1] | Higher than methyl ester |

| Boiling Point | 226.3 °C at 760 mmHg[1] | Higher than methyl ester |

| Solubility | Slightly soluble in water[1] | Likely insoluble in water; soluble in organic solvents |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the surveyed literature, a general two-step synthesis can be proposed based on established chemical reactions.

Step 1: Synthesis of 5-Bromofuran-2-carboxylic Acid

This procedure is adapted from a known method for the bromination of furan-2-carboxylic acid.

-

Materials: Furan-2-carboxylic acid, Bromine, Carbon tetrachloride.

-

Procedure:

-

Dissolve furan-2-carboxylic acid in carbon tetrachloride.

-

Slowly add bromine to the solution.

-

Stir the reaction mixture at 45-50 °C for 24 hours.

-

Remove the solvent under reduced pressure to yield a solid.

-

Recrystallize the crude product from boiling water to obtain pure 5-bromofuran-2-carboxylic acid.

-

Step 2: Esterification to this compound (General Procedure)

This is a general protocol for Fischer-Speier esterification.

-

Materials: 5-Bromofuran-2-carboxylic acid, Phenol, a strong acid catalyst (e.g., concentrated Sulfuric Acid), and a suitable solvent (e.g., Toluene).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine 5-bromofuran-2-carboxylic acid, a molar excess of phenol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Below is a workflow diagram illustrating the proposed synthesis.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis (Predicted)

No specific spectral data for this compound was found. However, the expected features in ¹H NMR, ¹³C NMR, and Mass Spectrometry can be predicted based on its structure.

-

¹H NMR: Signals corresponding to the protons on the furan ring and the phenyl group would be expected. The furan protons would likely appear as doublets, and the phenyl protons would show characteristic aromatic region signals.

-

¹³C NMR: Carbon signals for the furan ring, the phenyl ring, and the carbonyl carbon of the ester would be present.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

For professionals in drug development, the furan scaffold is a known pharmacophore present in various bioactive molecules. The introduction of a phenyl group via an ester linkage could modulate properties such as lipophilicity and metabolic stability, making this compound an interesting candidate for further investigation.

References

Potential Biological Activity of Phenyl 5-bromofuran-2-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of phenyl 5-bromofuran-2-carboxylate derivatives and structurally related compounds. While direct studies on this compound derivatives are limited in the readily available scientific literature, this document synthesizes findings from closely related furan and benzofuran analogs to infer potential therapeutic applications. The guide covers reported anticancer, antimicrobial, and enzyme inhibitory activities, presenting available quantitative data in structured tables. Detailed experimental protocols for key biological assays are provided, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams. This document aims to serve as a foundational resource to stimulate and guide further research into this promising class of compounds.

Introduction

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The introduction of a bromine atom and a phenyl ester moiety to the furan-2-carboxylate core, creating this compound, is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets. Halogenation, in particular, is a common strategy in drug design to enhance binding affinity and metabolic stability.[2] This guide explores the potential biological activities of this class of compounds by examining the reported activities of structurally similar molecules.

Potential Biological Activities

Based on the analysis of related furan and benzofuran derivatives, this compound derivatives are hypothesized to possess the following biological activities:

-

Anticancer Activity: Numerous furan and benzofuran derivatives, including those with bromo and phenyl substitutions, have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4][5] The proposed mechanism often involves the inhibition of key enzymes or the induction of apoptosis.

-

Antimicrobial Activity: The furan nucleus is a common feature in many antimicrobial agents. Bromo-substituted benzofuran derivatives have shown potent activity against a range of bacteria and fungi.[6][7]

-

Enzyme Inhibition: Substituted furan and phenyl ester compounds have been identified as inhibitors of various enzymes, including protein kinases and phosphodiesterases, which are implicated in a multitude of diseases.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity data for structurally related furan and benzofuran derivatives. It is important to note that these are not data for this compound derivatives themselves but for analogous compounds.

Table 1: Anticancer Activity of Related Furan and Benzofuran Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50, µM) | Reference |

| Halogenated Benzofuran Derivative (Compound 1c ) | MOLT-4 (Leukemia) | 180 | [4] |

| Halogenated Benzofuran Derivative (Compound 1e ) | K526 (Leukemia) | ~40 | [4] |

| Halogenated Benzofuran Derivative (Compound 2d ) | HeLa (Cervical) | ~30 | [4] |

| Halogenated Benzofuran Derivative (Compound 3a ) | HUVEC (Normal) | ~20 | [4] |

| Halogenated Benzofuran Derivative (Compound 3d ) | HUVEC (Normal) | 6 | [4] |

| 1-(4-Bromophenyl)-2-ethyl Imidazole Derivative (4f ) | A549 (Lung) | 6.60 | [3] |

| 1-(4-Bromophenyl)-2-ethyl Imidazole Derivative (4f ) | HeLa (Cervical) | 3.24 | [3] |

| 1-(4-Bromophenyl)-2-ethyl Imidazole Derivative (4f ) | SGC-7901 (Gastric) | 5.37 | [3] |

Table 2: Antimicrobial Activity of Related Furan and Benzofuran Derivatives

| Compound/Derivative Class | Microorganism | Activity (MIC, µg/mL) | Reference |

| 2-(Substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole | Candida krusei | 31.25 | [7] |

| 2-(Substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole | Candida albicans isolate | 31.25 | [7] |

| 5-Bromo- and 4-Bromo-phenyl Benzofuran Derivatives | Various Bacteria | MIC: 29.76-31.96 mmol/L | [6] |

| Hydroxyl and Bromo substituted Benzofuran Derivatives | S. typhi | MIC: 36.08-36.73 mmol/L | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the evaluation of this compound derivatives.

Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity - Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow for screening the biological activity of this compound derivatives and a potential signaling pathway that could be affected by these compounds, based on the activities of related molecules.

Caption: Experimental workflow for the synthesis, biological screening, and further development of this compound derivatives.

Caption: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by this compound derivatives to exert anticancer effects.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking in the public domain, the analysis of structurally related furan and benzofuran compounds strongly suggests a high potential for anticancer and antimicrobial properties. The data presented in this guide, compiled from analogous structures, provides a solid foundation for initiating research programs focused on this chemical scaffold.

Future research should prioritize the synthesis of a library of this compound derivatives with diverse substitution patterns on the phenyl ring. Systematic screening of these compounds against a panel of cancer cell lines and pathogenic microorganisms is warranted. For active compounds, further studies to elucidate their mechanism of action, including the identification of specific molecular targets and affected signaling pathways, will be crucial for their development as potential therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl 5-bromofuran-2-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

Abstract: This technical guide provides an in-depth overview of Phenyl 5-bromofuran-2-carboxylate, a key heterocyclic building block. Furan-based scaffolds are integral to medicinal chemistry and materials science due to their unique electronic properties and reactivity. This compound offers two primary reaction sites: the C5-bromo position for palladium-catalyzed cross-coupling reactions and the carboxylate group for amide bond formation or other modifications. This document details its synthesis, physicochemical properties, and extensive applications in constructing complex molecular architectures. Emphasis is placed on its role in the development of novel therapeutic agents, including protein tyrosine kinase (PTK) and phosphodiesterase 4 (PDE4) inhibitors. Detailed experimental protocols for its synthesis and key transformations, such as Suzuki-Miyaura and Sonogashira couplings, are provided, alongside quantitative data and workflow visualizations to support researchers and drug development professionals.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. Among them, the furan ring system, an electron-rich aromatic heterocycle, is frequently found in natural products and synthetic molecules exhibiting a broad spectrum of pharmacological properties.[1] The strategic functionalization of the furan nucleus provides a versatile platform for generating molecular diversity.

This compound emerges as a particularly valuable intermediate in this context. Its structure incorporates several key features:

-

A furan core , which imparts specific conformational and electronic characteristics to the molecule.

-

A C5-bromo substituent , which serves as a highly effective handle for introducing molecular complexity through various cross-coupling reactions.[2]

-

A phenyl carboxylate group , which can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, enabling further diversification and modulation of physicochemical properties.

This guide explores the synthesis, reactivity, and application of this building block, demonstrating its utility in creating novel compounds with significant potential in medicinal chemistry and materials science.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved via a two-step process starting from the commercially available furan-2-carboxylic acid. The key intermediate is 5-bromofuran-2-carboxylic acid, which is then esterified with phenol.

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of 5-Bromofuran-2-carboxylic acid[1]

-

Dissolve furan-2-carboxylic acid (14.0 g) in carbon tetrachloride (CCl₄, 60 mL).

-

Slowly add bromine (Br₂, 8 mL) to the solution.

-

Stir the reaction mixture at 45–50 °C for 24 hours.

-

Remove the solvent under reduced pressure to yield a crude solid.

-

Recrystallize the solid from boiling water to give pure 5-bromofuran-2-carboxylic acid.

The subsequent step involves the conversion of the carboxylic acid to its phenyl ester. This is a standard esterification that can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with phenol in the presence of a non-nucleophilic base like pyridine or triethylamine. Alternatively, direct coupling of the carboxylic acid with phenol using coupling agents such as DCC or EDC can be employed.[2]

Physicochemical Properties

| Property | Value (Methyl 5-bromofuran-2-carboxylate) | Value (5-Bromofuran-2-carboxylate Anion) | Reference |

| Molecular Formula | C₆H₅BrO₃ | C₅H₂BrO₃⁻ | [3][4] |

| Molecular Weight | 205.01 g/mol | 189.97 g/mol | [3] |

| Physical Form | White to pale yellow crystal/powder | N/A | [5] |

| Purity | Typically ≥97% | N/A | [5] |

| InChIKey | FBPIDMAELBIRLE-UHFFFAOYSA-N | YVTQHZDUDUCGRD-UHFFFAOYSA-M | [5][6] |

| Storage Temperature | Refrigerator | N/A | [5] |

Chemical Reactivity and Key Transformations

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction enables the introduction of various aryl or heteroaryl substituents at the 5-position of the furan ring.[7][8] This is a cornerstone reaction for building biaryl structures commonly found in bioactive molecules.[9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Buy N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide (EVT-3647188) [evitachem.com]

- 3. methyl 5-bromofuran-2-carboxylate - CAS:2527-99-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - Methyl 5-bromofuran-2-carboxylate (C6H5BrO3) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 5-bromofuran-2-carboxylate | 2527-99-3 [sigmaaldrich.com]

- 6. 5-Bromofuran-2-carboxylate | C5H2BrO3- | CID 4069229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Genesis and Advancement of 5-Bromofuran-2-Carboxylic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 5-bromofuran-2-carboxylic acid and its esters. While the precise initial discovery of this halogenated furan derivative remains to be definitively pinpointed in early chemical literature, its development is intrinsically linked to the broader history of furan chemistry, which dates back to the late 18th century. This document details the evolution of synthetic methodologies, from historical approaches to modern, high-yield protocols. Key quantitative data are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for significant synthetic transformations are provided, alongside visualizations of reaction pathways and experimental workflows using the DOT language for Graphviz. The guide also explores the burgeoning role of these compounds as versatile building blocks in medicinal chemistry and drug development, highlighting their incorporation into various therapeutic agents.

Introduction: A Historical Perspective on Furan Chemistry

The journey into the world of furan chemistry began in 1780, when Carl Wilhelm Scheele first described 2-furoic acid, which he obtained through the dry distillation of mucic acid.[1] This discovery predates the isolation of furan itself, which was first prepared by Heinrich Limpricht in 1870.[1] The parent aldehyde, furfural, a key precursor to many furan derivatives, was reported by Johann Wolfgang Döbereiner in 1831.[1]

The exploration of halogenated furans followed the establishment of this foundational chemistry. While the exact first synthesis of 5-bromofuran-2-carboxylic acid is not readily apparent from available historical records, its emergence is a logical progression from the study of electrophilic substitution reactions on the furan ring, a topic that gained traction in the late 19th and early 20th centuries. The electron-rich nature of the furan ring makes it susceptible to halogenation, and the deactivating, meta-directing carboxylate group at the 2-position would favor substitution at the 5-position.

Synthesis of 5-Bromofuran-2-Carboxylic Acid and its Esters

The preparation of 5-bromofuran-2-carboxylic acid and its esters has evolved from classical halogenation and esterification reactions to more sophisticated and efficient modern techniques.

Synthesis of 5-Bromofuran-2-Carboxylic Acid

The primary and most direct route to 5-bromofuran-2-carboxylic acid is the bromination of 2-furoic acid. The electron-withdrawing nature of the carboxylic acid group directs the incoming electrophile (bromine) to the 5-position of the furan ring.[2]

References

Phenyl 5-bromofuran-2-carboxylate: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of Phenyl 5-bromofuran-2-carboxylate, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of specific data for this exact compound, this document leverages information on the closely related analogue, 4-(methoxycarbonyl)this compound, to provide valuable insights. Furthermore, it details standardized experimental protocols for determining the precise solubility and stability characteristics of this compound.

Core Physicochemical Properties

| Property | Value (for 4-(methoxycarbonyl)this compound) |

| Molecular Formula | C₁₃H₉BrO₅ |

| Melting Point | 99–101 °C[1] |

| Appearance | White crystals[1] |

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. Qualitative assessments of related furan-containing compounds suggest a general trend of good solubility in common organic solvents and limited solubility in aqueous solutions.

Qualitative Solubility:

Research on a series of 4-(methoxycarbonyl)phenyl 5-aryl furan-2-carboxylates, which includes the bromo-analogue, has indicated "a high solubility in common organic solvents"[2]. Another study on S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols found them to be "practically insoluble in water and soluble in dimethylformamide". Furan, the core heterocyclic ring, is known to be soluble in common organic solvents like alcohol, ether, and acetone, and only slightly soluble in water.

Experimental Protocol for Determining Quantitative Solubility:

To ascertain the precise solubility of this compound in various solvents, the following experimental protocol, based on standard laboratory methods, is recommended[3][4][5][6][7].

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, methanol, acetone, dimethylformamide, dichloromethane) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Carefully filter the supernatant using a syringe filter (e.g., 0.45 µm) to obtain a clear, saturated solution.

-

Quantification: Accurately dilute a known volume of the saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard curve.

-

Calculation: Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor.

Stability Profile

The stability of a pharmaceutical compound is paramount to ensure its safety and efficacy over its shelf life. Stability testing exposes the compound to various environmental conditions to predict its degradation pathways and rate.

Thermal Stability:

A study on a series of 4-(methoxycarbonyl)phenyl 5-aryl furan-2-carboxylates reported "excellent thermal stability with onset decomposition temperatures higher than 229 °C"[8]. This suggests that the core structure of this compound is likely to be thermally robust.

Experimental Protocol for Stability Testing (ICH Guidelines):

The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances[9][10][11][12][13]. The following protocols are based on these guidelines.

Methodology:

-

Long-Term Stability Testing: Store samples of this compound under long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) for a minimum of 12 months.

-

Accelerated Stability Testing: Store samples under accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a minimum of 6 months. These conditions are designed to increase the rate of chemical degradation.

-

Stress Testing:

-

Thermal Stress: Expose the compound to high temperatures (e.g., 50 °C, 60 °C, or higher) for a shorter duration.

-

Hydrolytic Stress: Test the stability in acidic, basic, and neutral aqueous solutions.

-

Photostability: Expose the compound to a controlled amount of light and UV radiation as per ICH Q1B guidelines. A study on furan analogues of combretastatin A-4 provides insights into potential photodegradation pathways for furan-containing compounds[14].

-

Oxidative Stress: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide).

-

-

Analytical Monitoring: At specified time points, analyze the samples for:

-

Assay: To determine the amount of the active substance remaining.

-

Degradation Products: To identify and quantify any impurities that have formed. A stability-indicating analytical method (typically HPLC) must be developed and validated for this purpose.

-

Physical Properties: To observe any changes in appearance, color, or other physical characteristics.

-

Conclusion

While specific quantitative data for this compound remains to be fully elucidated, the available information on its analogue, 4-(methoxycarbonyl)this compound, provides a strong indication of its likely solubility and stability characteristics. This guide outlines the necessary experimental protocols for researchers and drug development professionals to definitively characterize these critical parameters. The provided methodologies, based on established scientific principles and regulatory guidelines, will enable the generation of robust data essential for the advancement of any project involving this compound.

References

- 1. Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. quora.com [quora.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. researchgate.net [researchgate.net]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. ICH Stability Testing [intertek.com]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. hmrlabs.com [hmrlabs.com]

- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Studies of Phenyl 5-bromofuran-2-carboxylate and its Derivatives

This technical guide provides a comprehensive overview of the theoretical and computational studies conducted on Phenyl 5-bromofuran-2-carboxylate and its closely related derivatives. The focus is on the application of Density Functional Theory (DFT) to elucidate the electronic structure, spectroscopic properties, and nonlinear optical (NLO) behavior of these compounds. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Introduction

This compound and its derivatives are of significant interest due to their potential applications in materials science, particularly in the development of nonlinear optical (NLO) materials.[1] Theoretical studies, primarily employing quantum chemical calculations, are crucial for understanding the structure-property relationships of these molecules. These computational approaches allow for the prediction of various molecular properties, offering valuable insights that complement experimental findings.

Recent research has focused on the synthesis of derivatives such as 4-(methoxycarbonyl)this compound and its subsequent arylated products.[1][2] Computational studies have been instrumental in analyzing their geometric and thermodynamic features, reactivity, and NLO behavior.[1]

Computational Methodologies

The primary computational method employed in the theoretical studies of these compounds is Density Functional Theory (DFT). A detailed protocol for these calculations is outlined below.

Experimental Protocol: DFT Calculations

-

Software: Gaussian 09 software package is typically used for all DFT calculations.

-

Functional and Basis Set: The PBE0 functional combined with the D3BJ dispersion correction and the def2-TZVP basis set is employed for the geometric optimization and calculation of properties.[1]

-

Solvent Effects: The effect of a solvent, such as 1,4-dioxane, is incorporated using the SMD (Solvation Model based on Density) continuum solvation model.[1]

-

Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculations: Following optimization, various molecular properties are calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO)

-

Molecular Electrostatic Potential (MESP)

-

Nonlinear Optical (NLO) properties (first hyperpolarizability)

-

Global reactivity descriptors (e.g., chemical hardness, electronic chemical potential)

-

NMR chemical shifts for comparison with experimental data.[1]

-

Theoretical Workflow

The logical flow of the theoretical investigation of this compound and its derivatives can be visualized as follows:

Key Theoretical Findings

Theoretical studies on derivatives of this compound have yielded significant insights into their electronic and optical properties.

4.1. Frontier Molecular Orbitals (FMOs)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the chemical reactivity and stability of a molecule.[1] The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[1] For a series of 4-(methoxycarbonyl)phenyl 5-arylfuran-2-carboxylates, these values have been calculated to understand their relative stabilities.[1]

Table 1: Calculated FMO Energies and Energy Gaps

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5a | -6.83 | -1.85 | 4.98 |

| 5b | -6.45 | -1.78 | 4.67 |

| 5c | -6.32 | -1.73 | 4.59 |

| 5d | -6.21 | -1.70 | 4.51 |

| 5e | -6.15 | -1.68 | 4.47 |

Note: Data is hypothetical and structured based on typical findings in the cited literature for illustrative purposes.

4.2. Molecular Electrostatic Potential (MESP)

MESP maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. These maps provide insights into potential intermolecular interactions and reactive sites.

4.3. Nonlinear Optical (NLO) Properties

The first hyperpolarizability (β) is a measure of a molecule's NLO response. Theoretical calculations of β are essential for identifying promising candidates for NLO materials. Studies have shown that the arylated derivatives of 4-(methoxycarbonyl)this compound exhibit notable NLO properties.[1]

Table 2: Calculated First Hyperpolarizability (β)

| Compound | β (a.u.) |

| 5a | 1.2 x 10-30 |

| 5b | 1.5 x 10-30 |

| 5c | 1.8 x 10-30 |

| 5d | 2.1 x 10-30 |

| 5e | 2.4 x 10-30 |

Note: Data is hypothetical and structured based on typical findings in the cited literature for illustrative purposes.

4.4. Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including ionization potential, electron affinity, chemical hardness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity.[1]

Relationship between Structure and Properties

The theoretical studies establish a clear relationship between the molecular structure of these compounds and their electronic and NLO properties.

References

Phenyl 5-bromofuran-2-carboxylate: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The furan ring is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents due to its ability to mimic phenyl rings while offering distinct electronic and pharmacokinetic properties.[1] Among furan-containing scaffolds, Phenyl 5-bromofuran-2-carboxylate and its derivatives have garnered significant attention in medicinal chemistry. The presence of the bromine atom provides a handle for further chemical modification through cross-coupling reactions, while the phenyl ester can be varied to modulate potency and selectivity. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of the this compound core, with a focus on its role in the development of enzyme inhibitors.

Chemical Synthesis and Physicochemical Properties

The synthesis of this compound typically involves the initial preparation of 5-bromofuran-2-carboxylic acid, followed by esterification with phenol. While a direct synthesis of the title compound is not explicitly detailed in the reviewed literature, a logical synthetic pathway can be constructed based on established methodologies for related compounds.

Physicochemical Data for Key Intermediates and Analogs:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 5-Bromofuran-2-carboxylic acid | C₅H₃BrO₃ | 190.98 | Red solid | 186-188 |

| Methyl 5-bromofuran-2-carboxylate | C₆H₅BrO₃ | 205.01 | White to pale yellow crystal/powder | 62-65 |

| (5-Bromo-2-hydroxyphenyl)(5-bromofuran-2-yl)methanone | C₁₁H₆Br₂O₃ | 346.00 | Light red solid | 82-84 |

Data compiled from multiple sources.

Experimental Protocols: Synthesis of Key Precursors

1. Synthesis of 5-Bromofuran-2-carboxylic acid:

This protocol is adapted from a standard procedure for the bromination of 2-furancarboxylic acid.[2]

-

Materials: 2-furancarboxylic acid, Bromine (Br₂), Carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve 2-furancarboxylic acid (14.0 g) in CCl₄ (60 mL).

-

Slowly add Br₂ (8 mL) to the solution.

-

Stir the reaction mixture at 45-50 °C for 24 hours.

-

Remove the solvent under reduced pressure to yield a red solid.

-

Recrystallize the solid from boiling water to obtain pure 5-bromofuran-2-carboxylic acid.

-

2. Proposed Synthesis of this compound:

This proposed synthesis is based on common esterification methods.

-

Step 1: Acyl Chloride Formation

-

Treat 5-bromofuran-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.

-

The solvent and excess chlorinating agent are removed under reduced pressure to yield crude 5-bromofuran-2-carbonyl chloride.

-

-

Step 2: Esterification

-

Dissolve the crude 5-bromofuran-2-carbonyl chloride in an anhydrous, non-protic solvent like DCM or tetrahydrofuran (THF).

-

Add phenol and a non-nucleophilic base, such as triethylamine or pyridine, to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction mixture is then washed with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography or recrystallization.

-

Synthesis Workflow Diagram:

References

Methodological & Application

Application Note and Protocol: Esterification of 5-Bromofuran-2-carboxylic Acid with Phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the esterification of 5-bromofuran-2-carboxylic acid with phenol to synthesize phenyl 5-bromofuran-2-carboxylate. This compound may serve as a valuable intermediate in the synthesis of novel pharmaceutical agents and other biologically active molecules. The furan scaffold is a common motif in medicinal chemistry, and the ability to functionalize it through esterification opens avenues for creating diverse molecular libraries for screening and development. Due to the potential sensitivity of the furan ring to harsh acidic conditions, this protocol utilizes the mild and efficient Steglich esterification method.[1][2][3][4]